An In-Depth Technical Guide to the Physicochemical Properties of exo-8-Oxabicyclo[3.2.1]octan-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of exo-8-Oxabicyclo[3.2.1]octan-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
The 8-oxabicyclo[3.2.1]octane core is a structurally significant motif found in a variety of biologically active natural products and serves as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional architecture provides a well-defined orientation for appended functional groups, making it an attractive building block for designing novel therapeutics that can engage with complex biological targets. This bicyclic system is an analog of the tropane alkaloid core, where the nitrogen bridge is replaced by an oxygen atom, altering its physicochemical properties, such as hydrogen bonding capacity and basicity, while maintaining a similar conformational bias.[1][2]
This technical guide offers a comprehensive analysis of a specific derivative, exo-8-Oxabicyclo[3.2.1]octan-3-ol . We will delve into its core molecular profile, detailed physicochemical and spectroscopic properties, and its chemical reactivity. The aim is to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule in synthetic and medicinal chemistry programs.
Core Molecular Profile
exo-8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic ether-alcohol. The "exo" designation specifies that the hydroxyl group at the C3 position is oriented on the opposite face of the molecule from the oxygen bridge (C8). This stereochemical arrangement is critical as it dictates the molecule's shape and reactivity.
Caption: Fig. 1: Structure of exo-8-Oxabicyclo[3.2.1]octan-3-ol with atom numbering.
Below is a summary of its key identifiers and computed physical properties.
| Property | Value | Source |
| CAS Number | 160813-27-4 | [3][4][5] |
| Molecular Formula | C₇H₁₂O₂ | [3][5][6] |
| Molecular Weight | 128.17 g/mol | [3][5][6] |
| Predicted Boiling Point | 253.8 ± 8.0 °C | [4][7] |
| Predicted Density | 1.154 ± 0.06 g/cm³ | [4][7] |
| Predicted pKa | 14.62 ± 0.20 | [4] |
| SMILES | O[C@@H]1CCC[C@H]2C1 | [3] |
Physicochemical and Spectroscopic Characterization
Physical State and Handling
exo-8-Oxabicyclo[3.2.1]octan-3-ol is typically supplied as a solid. For long-term stability, it should be stored in a dry, sealed container at refrigerated temperatures (2-8°C) to prevent potential degradation or hygroscopic water absorption.[3] Given its polar ether and alcohol functional groups, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Spectroscopic Signature
Definitive characterization of this molecule relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its signature can be reliably predicted.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would be complex due to the rigid bicyclic structure. Key diagnostic signals include the proton on the carbon bearing the hydroxyl group (H3), which would appear as a multiplet. The bridgehead protons (H1 and H5) would also be distinct. The stereochemistry (exo vs. endo) is confirmed through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons.
-
¹³C NMR: Seven distinct carbon signals are expected. The carbon attached to the hydroxyl group (C3) would resonate in the typical range for a secondary alcohol (approx. 65-75 ppm). The bridgehead carbons (C1 and C5) would also be clearly identifiable.
-
-
Infrared (IR) Spectroscopy:
-
A prominent, broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.
-
Strong C-O stretching bands for the ether and the secondary alcohol would be visible in the 1150-1050 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak ([M]⁺) would be observed at an m/z of 128.17.
-
A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z 110 ([M-18]⁺). Further fragmentation would involve the cleavage of the bicyclic ring system.
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Chemical Reactivity and Synthetic Potential
The chemical behavior of exo-8-Oxabicyclo[3.2.1]octan-3-ol is governed by the interplay between its two functional groups—the secondary alcohol and the bicyclic ether—and the conformational constraints of the ring system.
Influence of the Bicyclic Core
The 8-oxabicyclo[3.2.1]octane framework locks the molecule into a rigid conformation. The six-membered ring (C1-C5-C4-C3-C2) typically adopts a stable chair conformation.[8] This rigidity limits the molecule's conformational freedom, which can lead to highly stereoselective reactions as reagents will preferentially approach from the less sterically hindered face.
Reactions of the exo-Hydroxyl Group
The secondary alcohol is the primary site of reactivity and can undergo a variety of standard transformations:
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Oxidation: The alcohol can be oxidized to the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one. The choice of oxidant is critical. Mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are preferred to avoid potential side reactions or cleavage of the ether linkage that could occur under harsher, more acidic conditions.
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Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For example, reaction with an acyl chloride or carboxylic anhydride in the presence of a base will yield the corresponding ester. This is a common strategy in drug development to modify a compound's lipophilicity and pharmacokinetic properties.
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Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group (e.g., tosylate, mesylate) by reacting it with the corresponding sulfonyl chloride. This activates the C3 position for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups.
Reactivity of the Ether Bridge
The ether linkage is generally robust and unreactive towards bases, nucleophiles, and mild acids, a property that makes ethers excellent solvents.[9] However, the C-O bonds can be cleaved under forcing conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[10][11] The reaction proceeds via protonation of the ether oxygen to form a good leaving group. Due to the bicyclic nature of the substrate, the subsequent nucleophilic attack by the halide does not follow a simple Sₙ1 or Sₙ2 pathway and can lead to a mixture of rearranged products.[12]
Caption: Fig. 2: Key chemical transformations of the title compound.
Illustrative Synthetic Protocol
The 8-oxabicyclo[3.2.1]octan-3-ol scaffold can be synthesized via several routes. A notable method involves the intramolecular cyclodehydration of a δ-diol, which can be achieved using the Burgess reagent.[13] This approach is valuable due to its mild and neutral reaction conditions.
Protocol: Burgess Reagent-Mediated Cyclodehydration
This protocol is adapted from methodologies for synthesizing the core scaffold and illustrates a plausible route to the title compound's precursor.[13]
Step 1: Synthesis of the Diol Precursor The synthesis begins with a suitable acyclic or monocyclic precursor that can be converted into a cis-1,2-cyclohexanedimethanol derivative (a δ-diol). This often involves multiple steps, such as Diels-Alder reactions followed by reductions.
Step 2: Cyclodehydration
-
Preparation: Dissolve the diol precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate, ~1.5 eq) portion-wise to the solution at room temperature. The choice of the Burgess reagent is strategic; it is a powerful and selective dehydrating agent that operates under mild, neutral conditions, thus minimizing acid-catalyzed side reactions.[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction proceeds via the formation of a sulfamate ester from one of the hydroxyl groups, which is then intramolecularly displaced by the other hydroxyl group in an Sₙ2 fashion to form the ether bridge.[13]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification and Validation
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 8-oxabicyclo[3.2.1]octane product.
-
Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) as described in Section 3.2. This step is a self-validating system, ensuring the integrity of the described protocol.
Caption: Fig. 3: Workflow for Burgess reagent-mediated synthesis.
Safety and Handling
exo-8-Oxabicyclo[3.2.1]octan-3-ol is associated with the following GHS hazard statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Recommended Handling Procedures:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
exo-8-Oxabicyclo[3.2.1]octan-3-ol is a valuable chemical building block with a well-defined, rigid three-dimensional structure. Its utility stems from the orthogonal reactivity of its two functional groups: a versatile secondary alcohol amenable to a wide range of transformations and a robust ether bridge that provides structural integrity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in this guide, is essential for its effective application in the rational design and synthesis of novel molecules in drug discovery and materials science.
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